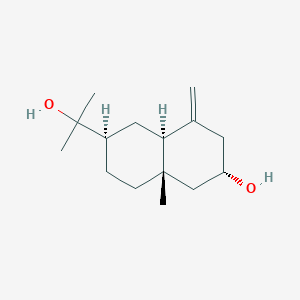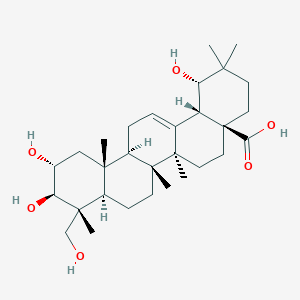
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate is a dioxo monocarboxylic acid anion that is the conjugate base of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid.
Aplicaciones Científicas De Investigación
Steroid Degradation in Bacteria
Research has shown that Comamonas testosteroni TA441, a bacterium, is capable of degrading steroids. In this process, 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate is formed as an intermediate compound. The ORF18 gene of C. testosteroni TA441 is essential for converting this compound during steroid degradation. Disruption of this gene results in the accumulation of significant amounts of this compound and its derivatives when incubated with steroids like chenodeoxycholic acid and cholic acid (Horinouchi, Hayashi, Koshino, & Kudo, 2006).
Role in Testosterone Degradation
In addition to steroid degradation, this compound plays a crucial role in the specific degradation of testosterone by Comamonas testosteroni TA441. The bacterium utilizes testosterone through a series of biochemical transformations, where this compound is a key intermediate. It is a product of the meta-cleavage reaction of testosterone, further broken down by a series of enzymatic reactions (Horinouchi, Hayashi, Koshino, Kurita, & Kudo, 2005).
Understanding Steroid Degradation Pathways
The research on Comamonas testosteroni TA441 and its interaction with steroids like testosterone offers significant insights into the pathways of steroid degradation in bacteria. This has broader implications for understanding microbial processes in the environment and their potential application in bioremediation or pharmaceutical production. The study of this compound and similar compounds helps in elucidating these complex biochemical pathways (Horinouchi, Hayashi, & Kudo, 2012).
Propiedades
Fórmula molecular |
C13H17O4- |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoate |
InChI |
InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/p-1/t8-,9-,13-/m0/s1 |
Clave InChI |
PCCFNLPWOFTZPJ-RVBZMBCESA-M |
SMILES isomérico |
C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)[O-] |
SMILES canónico |
CC12CCC(=O)C(C1CCC2=O)CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(2E,4E)-5-(2,6,6-Trimethyl-1-cyclohexenyl)-3-methyl-2,4-pentadien-1-ylidene]-4-methyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B1254755.png)
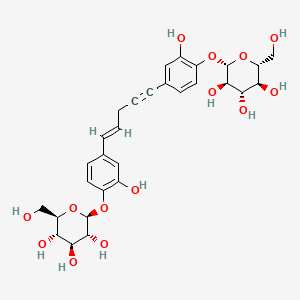
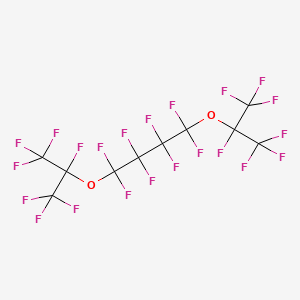
![(2R,3aR,7S,7aS)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one](/img/structure/B1254759.png)
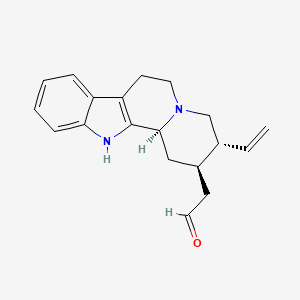
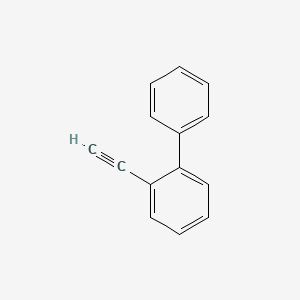
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
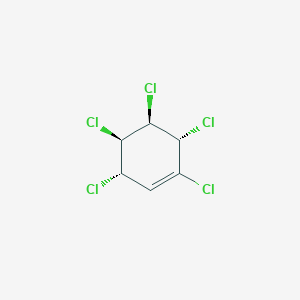

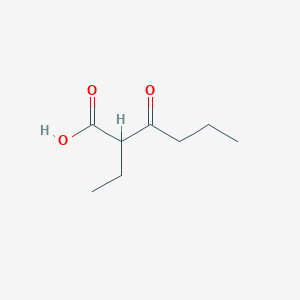
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)

